![molecular formula C24H27N3O2S B2422628 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-35-7](/img/structure/B2422628.png)
1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolopyrazine derivative with various substitutions. Pyrrolopyrazines are a class of organic compounds containing a pyrrolo[1,2-a]pyrazine ring system . The 3,4-dimethoxyphenyl and 2,3-dimethylphenyl groups are aromatic rings with methoxy and methyl substituents, respectively. The carbothioamide group (-C(=S)NH2) is a functional group containing sulfur.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyrazine ring, phenyl rings, and carbothioamide group would all contribute to the overall structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the nature of its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the carbothioamide group could be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Synthesis and Reactivity
- This compound has been utilized in various synthesis reactions, including the formation of substituted pyrazole-1-carbothioamides through cyclization processes. These reactions emphasize the versatility of the compound in organic synthesis, contributing to the development of new chemical entities (Thirunarayanan & Sekar, 2013).
Structural Studies and Molecular Characterization
- Structural studies have been conducted on similar compounds, focusing on their molecular structures and supramolecular assembly. These studies provide insights into the chemical and physical properties of such compounds (Artime et al., 2018).
Application in Drug Discovery
- Research has explored the compound's potential in drug discovery, particularly in the synthesis of novel analogues for natural alkaloids. This highlights its role in the development of new pharmacologically active compounds (Voievudskyi et al., 2016).
Anticancer Activity
- The compound has shown promise in anticancer activity, particularly against prostate and breast cancer cells. This is a significant finding that could lead to the development of new anticancer therapies (Seo et al., 2019).
Photophysical and Electrochemical Properties
- Investigations into the photophysical and electrochemical properties of related compounds have been conducted, which are crucial for applications in materials science and electronics (Golla et al., 2020).
Antibacterial Activity
- Some studies have examined the antibacterial properties of similar compounds, indicating potential applications in antimicrobial therapies (Bobrovskaya et al., 2016).
Corrosion Inhibition
- The compound's derivatives have been studied for their role as corrosion inhibitors, particularly in acid mediums. This suggests applications in industrial material preservation and protection (Boudjellal et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-7-5-8-19(17(16)2)25-24(30)27-14-13-26-12-6-9-20(26)23(27)18-10-11-21(28-3)22(15-18)29-4/h5-12,15,23H,13-14H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKJBRRINDTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

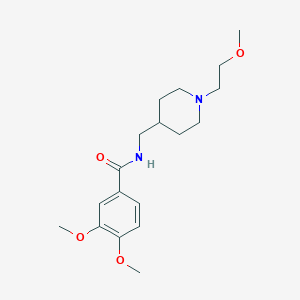
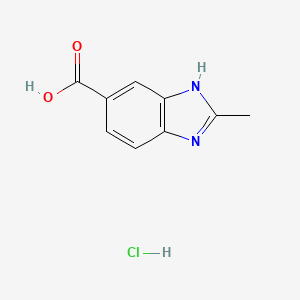
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)
![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)
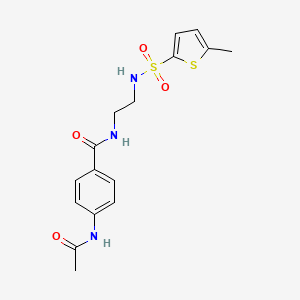

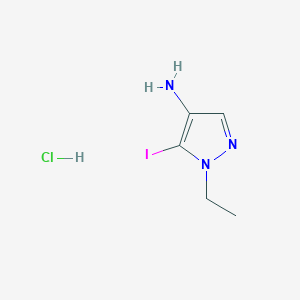
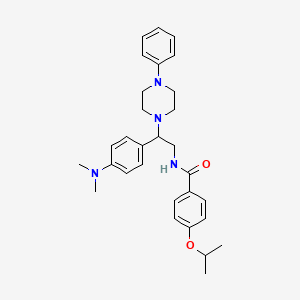
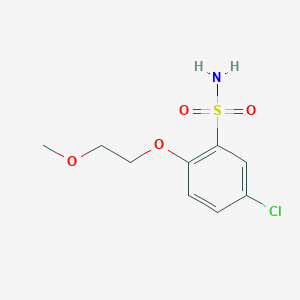
![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)
![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)
![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)